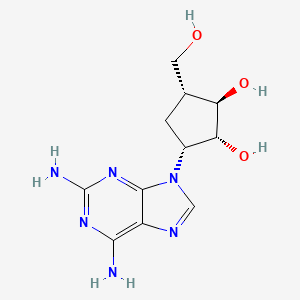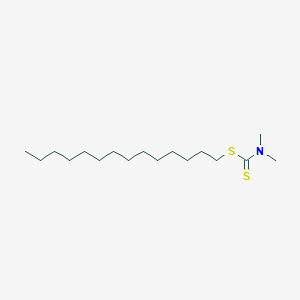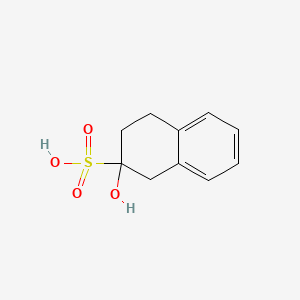
Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 5741 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in catalytic processes and has been studied extensively for its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 5741 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Initial Reactant Preparation: Starting with basic organic or inorganic compounds.
Reaction Conditions: Utilizing specific temperatures, pressures, and catalysts to drive the reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate NSC 5741.
Industrial Production Methods: In an industrial setting, the production of NSC 5741 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using industrial reactors that can handle large volumes of reactants.
Continuous Processing: Implementing continuous flow processes to enhance efficiency and consistency.
Quality Control: Ensuring that the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: NSC 5741 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Interacting with reducing agents to yield reduced forms.
Substitution: Participating in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often using metal catalysts like platinum or palladium to facilitate reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a higher oxidation state compound, while reduction could yield a more reduced form of NSC 5741.
Scientific Research Applications
NSC 5741 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Applied in industrial processes, such as in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which NSC 5741 exerts its effects involves its interaction with specific molecular targets and pathways. For instance:
Catalytic Activity: NSC 5741 may act as a catalyst by providing an alternative reaction pathway with a lower activation energy.
Molecular Targets: It can interact with enzymes or other proteins, altering their activity and influencing biochemical processes.
Pathways Involved: The compound may affect various metabolic or signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
NSC 5741 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other catalytic agents or compounds with similar chemical structures.
Uniqueness: NSC 5741 may offer advantages such as higher catalytic efficiency, greater stability, or specific selectivity in reactions.
By understanding the properties and applications of NSC 5741, researchers can better utilize this compound in their scientific endeavors, leading to advancements in various fields.
Properties
CAS No. |
6289-81-2 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H12O4S/c11-10(15(12,13)14)6-5-8-3-1-2-4-9(8)7-10/h1-4,11H,5-7H2,(H,12,13,14) |
InChI Key |
QBRKFGGAOFUKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


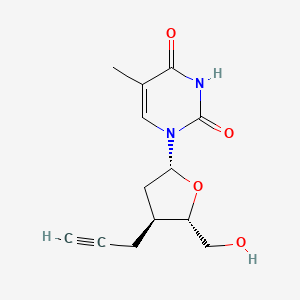



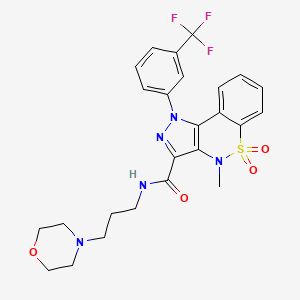

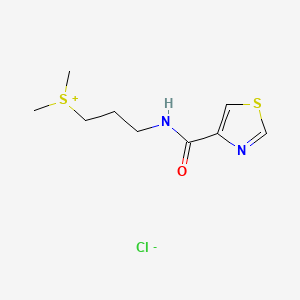
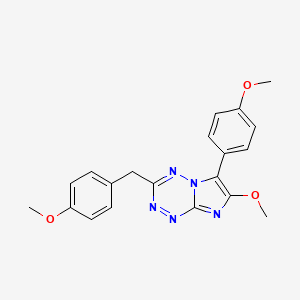
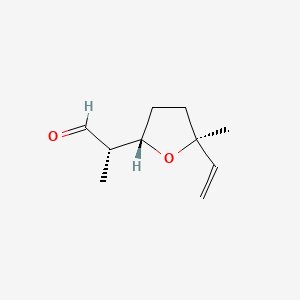
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)

![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
